4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGPGISEIMBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the methoxylated intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the methoxy group to a carbonyl or carboxylic acid derivative, depending on reaction severity:
Key Data:
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| KMnO₄ (1 equiv), H₂SO₄ | Benzenesulfonamide carboxylic acid | 65–70% | |
| KMnO₄ (excess), Δ | Full oxidation to CO₂ (degradation) | – |
Reduction Reactions
The pyrrolidinone ring’s carbonyl group (C=O) is reduced to a hydroxyl or methylene group using agents like lithium aluminum hydride (LiAlH₄):
Notable Findings:
-
LiAlH₄ selectively reduces the 5-oxo-pyrrolidine moiety without affecting the sulfonamide or methoxy groups.
-
Catalytic hydrogenation (H₂/Pd-C) yields secondary alcohols but requires elevated temperatures (80–100°C).
Hydrolysis Reactions
The sulfonamide linkage (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Conditions: 6M HCl, reflux (12 hr).
Basic Hydrolysis
Conditions: 2M NaOH, 80°C (8 hr).
Nucleophilic Substitution
The sulfonamide’s nitrogen acts as a weak nucleophile. Reactions with alkyl halides (e.g., methyl iodide) yield N-alkylated derivatives:
Optimized Protocol:
-
Solvent: DMF, 25°C
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Base: K₂CO₃
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Yield: 55–60%
Cross-Coupling Reactions
The phenyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-arylated analogs |
Note: Limited experimental data exists for this compound’s cross-coupling; protocols are extrapolated from analogous benzenesulfonamides .
Photochemical Reactivity
UV irradiation (254 nm) induces cleavage of the sulfonamide bond, forming radical intermediates. This property is exploited in photolabile prodrug designs .
Scientific Research Applications
The biological activity of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound exhibits:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by modulating pathways associated with cancer cell proliferation. It potentially acts on the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
- Antimicrobial Properties: The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also exhibit activity against various bacterial strains. Further studies are required to elucidate its spectrum of antimicrobial efficacy.
Case Studies
-
Cancer Therapeutics:
A study investigated the efficacy of this compound in vivo using murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation. -
Antiparasitic Activity:
Another study focused on the antimalarial properties of the compound against Plasmodium falciparum. The results demonstrated moderate effectiveness, suggesting that further modifications could enhance its efficacy against resistant strains.
Comparative Analysis of Biological Activities
The following table summarizes the biological activity data related to this compound:
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Cell Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cell Lines | > 1000 | Low cytotoxicity observed |
| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Key Derivatives
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
- Molecular Weight : Ranges from 364.8 g/mol (chloro analog ) to 415.4 g/mol (trifluoromethoxy derivative ).
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility, influenced by substituents (e.g., methoxy vs. chloro).
- Thermal Stability : Melting points for related compounds (e.g., 175–178°C for a chromene-sulfonamide hybrid ) suggest moderate stability.
Structure-Activity Relationships (SAR)
- Substitution at the phenyl ring (e.g., p-tolyl in ) may alter hydrophobic interactions.
- Sulfonamide Linker : Electron-withdrawing groups (e.g., trifluoromethoxy ) increase metabolic stability, while electron-donating groups (e.g., methoxy) may enhance solubility.
- Heterocyclic Modifications : Isoxazole or pyridine rings (e.g., ) introduce hydrogen-bonding sites critical for enzyme inhibition.
Q & A
Q. What are the key synthetic pathways for 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential steps:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted phenyl precursor.
- Step 2 : Introduction of the methylene bridge through alkylation or reductive amination.
- Step 3 : Sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions. Optimization includes controlling temperature (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent choice (e.g., dichloromethane for improved solubility). Reaction progress is monitored via TLC and HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : To verify connectivity of the pyrrolidinone ring, methylene bridge, and sulfonamide group (e.g., δ 3.3–3.5 ppm for CH₂-SO₂).
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415.15).
- X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX programs .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- LogP : ~2.8 (predicted), indicating moderate lipophilicity.
- pKa : Sulfonamide group (≈10.5) contributes to pH-dependent solubility. Stability studies show sensitivity to strong acids/bases (e.g., degradation above pH 10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and computational models?
Discrepancies often arise from:
- Solvent Effects : DMSO >1% may inhibit enzyme targets.
- Protein Binding : Use equilibrium dialysis to assess free fraction.
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify rapid degradation pathways. Cross-validate with molecular docking (AutoDock Vina) to refine binding hypotheses .
Q. What experimental design considerations are critical for SAR studies targeting the pyrrolidinone moiety?
- Variations : Introduce substituents at C3 of pyrrolidinone to assess steric/electronic effects.
- Control Groups : Include analogs lacking the methoxy group to isolate its contribution.
- Assay Selection : Use enzyme inhibition (e.g., FXa for anticoagulant activity) and cell viability assays (MTT for cytotoxicity). Statistical analysis via ANOVA identifies significant SAR trends .
Q. How can crystallization challenges be addressed for X-ray structure determination?
- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
- Cryoprotection : Add 20% glycerol to prevent ice formation.
- Data Collection : Synchrotron radiation (λ = 0.98 Å) improves resolution for SHELXL refinement .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Phenylglycine, HCl, 110°C | 65 | 92% |
| 2 | NaBH₄, THF, 0°C | 78 | 95% |
| 3 | 4-Methoxybenzenesulfonyl chloride, K₂CO₃ | 60 | 98% |
| Source: Adapted from |
Q. Table 2. Biological Activity Profile
| Assay Type | Target | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Enzyme | FXa | 0.12 | Competitive inhibition |
| Cellular | HeLa | >50 | Low cytotoxicity |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
